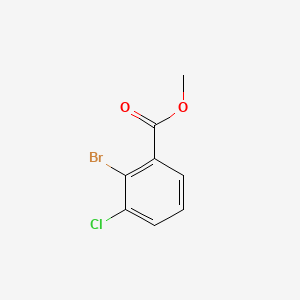

Methyl 2-bromo-3-chlorobenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Esters in Organic and Medicinal Chemistry

Halogenated aromatic compounds, including benzoate esters, are of paramount importance in the development of new pharmaceuticals and functional materials. The incorporation of halogens into a molecule can significantly alter its physical and chemical properties. acs.org In medicinal chemistry, halogenation is a widely used strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. acs.orgresearchgate.net Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the specific binding of a ligand to a biological target. acs.orgacs.org

Benzoate esters, in particular, are common structural motifs in a variety of biologically active compounds. For instance, halogenated benzoate derivatives of altholactone (B132534) have been shown to possess improved anti-fungal activity. nih.gov The strategic placement of halogens on the benzoate ring can lead to compounds with potent and selective biological effects.

Significance of the Halogenation Pattern (2-bromo, 3-chloro) for Synthetic Strategies and Reactivity

The specific 2-bromo, 3-chloro substitution pattern on the methyl benzoate core dictates its reactivity and utility in organic synthesis. The presence of two different halogens offers opportunities for selective transformations, as the carbon-bromine and carbon-chlorine bonds have different reactivities. This differential reactivity allows for stepwise and site-selective modifications of the aromatic ring, a crucial aspect in the multi-step synthesis of complex target molecules. libretexts.orgpressbooks.publibretexts.org

The synthesis of polysubstituted benzenes requires careful planning, often involving a retrosynthetic approach to determine the optimal order of reactions. libretexts.orgpressbooks.publibretexts.org The directing effects of the existing substituents on the aromatic ring heavily influence the position of incoming groups during electrophilic aromatic substitution reactions. libretexts.orgpressbooks.publibretexts.org For Methyl 2-bromo-3-chlorobenzoate, the ester group is a deactivating, meta-directing group, while the halogens are deactivating but ortho-, para-directing. This interplay of electronic effects must be considered when planning further synthetic transformations.

The synthesis of this compound itself would likely start from a simpler, appropriately substituted benzene (B151609) derivative, with the bromine, chlorine, and methyl ester functionalities introduced in a specific sequence to achieve the desired 1,2,3-trisubstituted pattern.

Interdisciplinary Relevance and Potential Research Trajectories

The utility of this compound extends beyond traditional organic synthesis. As a versatile building block, it holds potential for the development of novel compounds in various fields. In medicinal chemistry, it can serve as a starting material for the synthesis of new drug candidates targeting a range of diseases. The unique electronic properties conferred by the halogen substituents could be exploited in the design of new materials with specific optical or electronic properties.

Future research is likely to focus on exploring the full synthetic potential of this compound. This includes the development of new, efficient, and environmentally friendly methods for its synthesis and its utilization in the creation of diverse molecular architectures. researchgate.net Furthermore, investigations into its biological activity and that of its derivatives could uncover new therapeutic applications. The study of its reactivity under various reaction conditions will continue to provide valuable insights for synthetic chemists.

| Property | Value | Source |

| Molecular Formula | C8H6BrClO2 | cymitquimica.comscbt.com |

| Molecular Weight | 249.49 g/mol | cymitquimica.comscbt.com |

| CAS Number | 1107627-14-4 | scbt.combldpharm.com |

| Physical State | Solid | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKFYOHGPURQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107627-14-4 | |

| Record name | Methyl 2-bromo-3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 3 Chlorobenzoate and Its Analogs

Esterification Reactions and Optimized Protocols

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. For a substituted aromatic compound like Methyl 2-bromo-3-chlorobenzoate, the choice of esterification method can significantly impact yield and purity.

Direct Esterification of 2-Bromo-3-chlorobenzoic Acid with Methanol (B129727)

The most common method for preparing methyl esters from carboxylic acids is the Fischer esterification reaction. libretexts.orgmasterorganicchemistry.com This acid-catalyzed nucleophilic acyl substitution involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst. libretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (commonly sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combartleby.com The oxygen atom of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. bartleby.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com

This reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, methanol is typically used as the solvent to ensure it is present in a large excess. libretexts.org For analogous compounds, such as 4-bromo-2-chlorobenzoic acid, bubbling gaseous hydrochloric acid through a methanol solution followed by an overnight reaction has been shown to be effective, yielding the corresponding methyl ester in high yield (94%) after workup. chemicalbook.com Similarly, refluxing 3-bromobenzoic acid in methanol with a few drops of concentrated sulfuric acid for ten hours resulted in an 85% yield of methyl 3-bromobenzoate. chemicalbook.com

Table 1: Conditions for Direct Esterification of Halogenated Benzoic Acids

| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-chloro-benzoic acid | HCl (gas) | Methanol | Reflux, overnight | 94% | chemicalbook.com |

| 3-Bromobenzoic acid | H₂SO₄ (conc.) | Methanol | Reflux, 10 hours | 85% | chemicalbook.com |

Alternative Esterification Approaches and Catalyst Selection

While Fischer esterification is robust, alternative methods offer advantages, particularly under milder conditions. One notable approach involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), as catalysts. nih.gov Research has shown that substoichiometric amounts of NBS can effectively catalyze the direct esterification of various aryl and alkyl carboxylic acids. nih.govmdpi.com

This metal-free method is tolerant of air and moisture and often requires no purification beyond removing the excess alcohol. nih.govmdpi.com In a typical procedure, the carboxylic acid is mixed with the alcohol and a catalytic amount (e.g., 7 mol%) of NBS and heated. mdpi.com For instance, the esterification of 2-iodobenzoic acid with methanol at 70°C for 20 hours using NBS as a catalyst proceeded efficiently. mdpi.com This approach avoids the use of strong mineral acids and the often difficult removal of by-products like phosphine (B1218219) oxide that occur in other methods like the Mitsunobu reaction. mdpi.com

Halogenation Strategies for Benzoate (B1203000) Precursors

The introduction of specific halogen patterns onto an aromatic ring requires careful consideration of regioselectivity, which is dictated by the electronic properties of existing substituents.

Regioselective Bromination and Chlorination of Methylbenzoate Derivatives

Directly halogenating methyl benzoate to achieve the 2-bromo-3-chloro substitution pattern is challenging. The methyl ester group is an electron-withdrawing, meta-directing group, meaning it would typically direct incoming electrophiles to the 3- and 5-positions. aiinmr.com Therefore, a more viable strategy involves the sequential halogenation of a suitable precursor, often the benzoic acid itself, before esterification.

A plausible route is the bromination of 2-chlorobenzoic acid. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects can be exploited to achieve the desired substitution pattern. For example, methods have been developed for the synthesis of 5-bromo-2-chlorobenzoic acid by carrying out a monobromination reaction on 2-chlorobenzoic acid using an N-bromosuccinimide (NBS)/sulfuric acid system. google.comgoogle.com In these processes, a catalyst such as sodium sulfite (B76179) can be added to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, leading to high selectivity. google.comgoogle.com The reaction can achieve yields of around 85% with high purity after recrystallization. google.com

Table 2: Regioselective Bromination of 2-Chlorobenzoic Acid

| Brominating Agent | Acid System | Catalyst | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| NBS | Sulfuric Acid | Sodium Sulfite | 10°C | 84.6% | 99.7% | google.com |

Introduction of Halogens via Diazonium Intermediates

The Sandmeyer reaction provides a powerful and versatile method for introducing halogens onto an aromatic ring with high regioselectivity, starting from an aryl amine. wikipedia.orglscollege.ac.inbyjus.com This reaction is a radical-nucleophilic aromatic substitution. wikipedia.org The process begins with the conversion of a primary aromatic amine into an arenediazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). libretexts.orgmasterorganicchemistry.com

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com Its displacement by a halide is catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl). lscollege.ac.inlibretexts.org This one-electron transfer mechanism, initiated by the copper(I) catalyst, forms an aryl radical, which then reacts with the halide to form the aryl halide and regenerate the catalyst. wikipedia.org

This strategy is highly effective for synthesizing compounds that are difficult to prepare by direct electrophilic halogenation. byjus.com For example, to synthesize 2-bromo-3-chlorobenzoic acid, one could start with 2-amino-3-chlorobenzoic acid, convert it to the corresponding diazonium salt, and then treat it with CuBr to introduce the bromine atom at the 2-position. This method offers precise control over the position of the incoming halogen. libretexts.org Photochemical Sandmeyer-type reactions have also been developed, which proceed without the need for metal catalysts. nih.gov

Advanced Coupling Reactions in the Synthesis of Derivatives

The carbon-halogen bonds in this compound and its analogs serve as valuable handles for constructing more complex molecules through various cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Site-selective cross-coupling of polyhalogenated aromatic compounds presents a formidable challenge due to the similar reactivities of the halogen substituents. nih.gov However, by carefully selecting catalysts, ligands, and reaction conditions, it is often possible to functionalize one position selectively. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, which can allow for selective functionalization at the bromine-bearing position first.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. doabooks.org

Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to create aryl alkynes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. doabooks.org

These advanced methodologies allow for the derivatization of this compound, enabling the synthesis of a diverse array of complex molecules relevant to pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.com

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide. yonedalabs.comlibretexts.org For substrates like this compound, this reaction can be tuned to selectively target the more reactive C-Br bond. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. yonedalabs.com

Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are effective for coupling aryl chlorides, but under carefully controlled conditions, they can be used for selective coupling at the bromide position of di-halogenated substrates. nih.govorganic-chemistry.org For instance, catalyst systems comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and ligands such as RuPhos or XPhos have demonstrated high efficacy. nih.gov The reaction is typically performed in the presence of a base, such as K₂CO₃ or K₃PO₄, in solvents like toluene, dioxane, or aqueous mixtures. yonedalabs.comnih.gov The use of aqueous media can sometimes accelerate the reaction rate. researchgate.net

Research has shown that the Suzuki-Miyaura coupling can be applied to a wide array of aryl halides and boronic acids, including those with various functional groups. nih.govacs.org For di-halogenated compounds, the reaction can proceed with high regioselectivity for the bromide position. mdpi.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table illustrates general conditions and is not specific to this compound, for which specific data is limited in the provided search results.

| Electrophile | Nucleophile | Catalyst System (mol %) | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 4-Chloroanisole | (4-(Benzoyloxy)butyl)trifluoroborate | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | >95 | nih.gov |

| 5-Bromoindole | p-Tolylboronic acid | Pd/ˢSphos (5) | K₂CO₃ | H₂O/Acetonitrile (B52724) | 37 | >92 | nih.gov |

| Aryl Chloride | Thiophene-2-boronic acid | PdCl₂(dppf) (1) | K₂CO₃ | n-Butanol/H₂O | 100 | 94 | acs.org |

| 2-Bromo-3-methyl-2-cyclopenten-1-one | Potassium 6-(benzoyloxy)hexyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (10) | Cs₂CO₃ | Toluene/H₂O | 80 | 95 | nih.gov |

Negishi Cross-Coupling Reactions for C-C Bond Formation

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is another cornerstone of C-C bond formation. youtube.com It is renowned for its high functional group tolerance and effectiveness with a broad range of substrates. youtube.comnih.gov In the context of di-halogenated benzoates, the Negishi reaction provides a robust alternative to the Suzuki coupling. nih.gov

The key to a successful Negishi coupling lies in the palladium or nickel catalyst system and the nature of the organozinc reagent. nih.govrsc.org Catalysts featuring bulky N-heterocyclic carbene (NHC) or biaryldialkylphosphine ligands (like CPhos) have been developed to efficiently couple even less reactive aryl chlorides. nih.govorganic-chemistry.org These advanced ligands promote the desired reductive elimination step over competing side reactions like β-hydride elimination, which is particularly relevant when using secondary alkylzinc reagents. nih.gov

For a substrate such as this compound, the Negishi reaction would typically involve an organozinc compound (R-ZnX) and a palladium catalyst, proceeding selectively at the more labile C-Br bond. researchgate.net The reaction tolerates a wide variety of functional groups on both coupling partners. youtube.comorganic-chemistry.org

Table 2: Selected Examples of Negishi Cross-Coupling with Aryl Halides This table provides general examples of the Negishi reaction's scope.

| Aryl Halide | Organozinc Reagent | Catalyst System (mol %) | Solvent | Temp (°C) | Yield (%) | Citation |

| 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1), CPhos (2) | THF | RT | 95 | nih.gov |

| 4-Chlorotoluene | Isopropylzinc bromide | Pd(OAc)₂ (1), CPhos (2) | THF | RT | 93 | nih.gov |

| 2-Bromopyridine | Cyclopentylzinc bromide | Pd(OAc)₂ (1), CPhos (2) | THF | RT | 96 | nih.gov |

| 4-Bromoacetophenone | Ethylzinc bromide | [Pd-PEPPSI-IPent] | NMP | RT | 98 | rsc.org |

Other Transition Metal-Catalyzed C-Heteroatom Bond Formations (e.g., Amination)

Beyond C-C bonds, the formation of carbon-heteroatom bonds, particularly C-N bonds, is critical in medicinal chemistry. The Buchwald-Hartwig amination is the preeminent method for this transformation, involving the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.orgresearchgate.net This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, surpassing classical methods. wikipedia.org

The success of the Buchwald-Hartwig amination hinges on the development of sophisticated, sterically hindered phosphine ligands. youtube.com Ligands such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, are highly effective at promoting the coupling of a wide range of primary and secondary amines with aryl chlorides, bromides, and triflates. youtube.comorganic-chemistry.org The reaction typically employs a palladium precursor, a bulky ligand, and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orglibretexts.org

For a molecule like this compound, the Buchwald-Hartwig reaction would be expected to selectively form a C-N bond at the C-Br position. This allows for the introduction of diverse amine functionalities, creating complex scaffolds for further chemical exploration. researchgate.net

Green Chemistry Principles Applied to Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. Key considerations include maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy : Cross-coupling reactions can vary in their atom economy. The Suzuki-Miyaura reaction is often favored because boronic acids and their byproducts are generally considered less toxic than the organotin reagents used in Stille coupling. libretexts.orgreddit.com When comparing Suzuki and Negishi reactions, both can be highly efficient, but the generation and handling of organozinc reagents for the Negishi coupling may present challenges. libretexts.org Protocols that utilize all groups on a trialkyl- or triarylborane reagent in Suzuki couplings represent a significant step forward in atom economy. researchgate.net

Safer Solvents : A significant effort in green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. Research has demonstrated that Suzuki-Miyaura couplings can be performed efficiently in aqueous media, such as water-acetonitrile or water-n-butanol mixtures. nih.govacs.org These aqueous systems can, in some cases, accelerate the reaction and simplify product isolation. researchgate.netacs.org

Catalyst Efficiency : Improving catalyst efficiency is another green objective. The development of highly active catalyst systems, such as those based on N-heterocyclic carbenes or advanced phosphine ligands, allows for reactions to proceed with very low catalyst loadings (down to ppm levels in some cases), reducing cost and minimizing palladium contamination in the final product. organic-chemistry.orgresearchgate.net

Process Development and Scale-Up Considerations for Industrial Production

Translating a laboratory synthesis to an industrial scale introduces significant challenges that must be addressed during process development. For the production of substituted benzoates like this compound, key considerations include thermal safety, reagent handling, and product purification.

A scalable synthesis for the related Methyl 2-bromo-6-chlorobenzoate highlights these challenges. researchgate.net The synthesis involved an ortho-lithiation step, which is highly exothermic. On a pilot plant scale, controlling the reaction temperature was paramount to prevent a dangerous exothermic decomposition pathway. researchgate.net While jacket cooling was sufficient to maintain the bulk temperature at -75 °C, liquid nitrogen injection was required to manage the heat generated during the addition of exothermic reagents. researchgate.net

Further industrial considerations include:

Reagent Selection and Cost : The use of inexpensive starting materials is crucial for economic viability. researchgate.net For instance, industrial preparations of benzoic acid often utilize the catalytic oxidation of toluene. wikipedia.orggoogle.com

Purification : Crystallization is a critical final step for achieving high purity on an industrial scale. The control of crystal size and shape is important as it affects the physical properties and handling of the final product. researchgate.net

These factors underscore the importance of designing a process that is not only high-yielding but also safe, economical, and controllable at an industrial scale.

Mechanistic Investigations of Chemical Transformations of Methyl 2 Bromo 3 Chlorobenzoate

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic substitution on the aromatic ring of methyl 2-bromo-3-chlorobenzoate can proceed through different mechanisms, with the specific pathway depending on the nature of the nucleophile and the reaction conditions. The two halogen atoms, bromine and chlorine, offer competing sites for substitution.

One significant pathway is the radical nucleophilic substitution (SRN1) mechanism. Studies on various methyl chlorobenzoate isomers reacting with trimethylstannyl anions (Me₃Sn⁻) have shown that the reaction proceeds via an SRN1 pathway. researchgate.net This multi-step process involves the formation of a radical anion intermediate. Competition experiments reveal a distinct regioselectivity, with the relative reactivity of a chlorine leaving group being para ≥ ortho >> meta with respect to the ester group. researchgate.net This trend is explained by the energetic properties and stability of the radical anion transition states formed during the reaction. researchgate.net For this compound, this suggests that substitution would preferentially occur at the ortho-bromo position over the meta-chloro position, not only because bromide is a better leaving group than chloride but also because the ortho position is more electronically favored in this mechanism than the meta position.

The relative reactivity of the halogens as leaving groups is also a critical factor. In nucleophilic substitution reactions, the carbon-halogen bond must be broken. The strength of this bond decreases down the group: C-Cl (bond energy: ~346 kJ/mol) > C-Br (bond energy: ~290 kJ/mol). chemguide.co.uk Consequently, the weaker carbon-bromine bond is easier to break, making the bromine atom at the 2-position the more likely site for nucleophilic attack compared to the chlorine atom at the 3-position, all other factors being equal.

The mechanism can also be influenced by the structure of the substrate and the nature of the nucleophile, potentially following SNAr, SN1, or SN2 pathways, each with distinct kinetic profiles. libretexts.orglibretexts.org For instance, SN1 reactions proceed through a carbocation intermediate, while SN2 reactions involve a concerted, single-step mechanism. libretexts.org

| Factor | Influence on Reactivity and Regioselectivity | Relevant Mechanism | Example/Observation |

|---|---|---|---|

| Leaving Group Ability | Better leaving groups (weaker C-X bond) increase reaction rates. Reactivity order: I > Br > Cl > F. | SNAr, SN1, SN2, SRN1 | The C-Br bond is weaker than the C-Cl bond, favoring substitution at the 2-position. chemguide.co.uk |

| Position of Halogen | The stability of the intermediate determines the preferred site of attack. | SRN1, SNAr | For SRN1, reactivity is para ≥ ortho >> meta, favoring substitution at the 2-position over the 3-position. researchgate.net |

| Nucleophile Strength | Stronger nucleophiles generally favor SN2-type mechanisms. | SN2 | Negatively charged nucleophiles (e.g., OH⁻) are stronger than neutral ones (e.g., H₂O). savemyexams.com |

Reduction Pathways of the Ester and Halogen Moieties

The reduction of this compound can occur at two distinct sites: the ester group and the halogen substituents.

Reduction of Halogen Moieties: Reductive dehalogenation is a well-documented pathway for halogenated aromatic compounds. For the closely related 3-chlorobenzoate, microbial degradation pathways show that the process is thermodynamically favorable (exergonic) and can be a source of energy for microorganisms. nih.gov This transformation typically involves the reductive elimination of the chlorine atom to yield benzoate (B1203000). nih.gov In the context of this compound, a similar reductive dehalogenation would likely occur, with the bromine atom being the more probable site of initial reduction due to the lower C-Br bond energy compared to the C-Cl bond.

Reduction of the Ester Moiety: The methyl ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. To achieve partial reduction to the corresponding benzaldehyde, a mild reducing agent such as diisobutylaluminum hydride (DIBAL-H) is effective. The use of a weak reducing agent is crucial to prevent over-reduction to the alcohol. Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would typically reduce the ester directly to the corresponding benzyl alcohol.

Oxidation Reactions of Substituents on the Aromatic Ring

While the aromatic ring itself is relatively stable due to delocalization, the substituents can be susceptible to oxidation under specific conditions. However, the halogen atoms and the ester group are generally resistant to oxidation.

Alkyl groups attached to a benzene (B151609) ring are readily oxidized by strong oxidizing agents like alkaline potassium permanganate (KMnO₄) when heated. researchgate.net Although the target molecule lacks a simple alkyl side chain, the methyl group of the ester could potentially be a site for oxidation under harsh conditions, though this is not a common transformation. More typically, the entire ester group would be hydrolyzed under such strong alkaline conditions.

The aromatic ring can undergo combustion at high temperatures, a complete oxidation that destroys the aromatic system. researchgate.net More controlled oxidation of the ring is difficult to achieve without affecting the substituents. Given the electron-withdrawing nature of the halogens and the ester group, the ring is deactivated towards electrophilic attack, which is often a prelude to oxidative degradation.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Reaction Kinetics: The rate of nucleophilic substitution is highly dependent on the mechanism. For an SN1 reaction, the rate law would be unimolecular, depending only on the concentration of the substrate (Rate = k[Substrate]). libretexts.org In contrast, an SN2 reaction follows a bimolecular rate law, where the rate depends on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). libretexts.org The SRN1 mechanism involves multiple steps, and its kinetics can be more complex. Kinetic studies of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and various amines showed second-order rate constants, with the reaction rate being highly dependent on the nature of the solvent and the amine nucleophile. nist.gov

Factors that affect the reaction rate include:

Leaving Group: Weaker carbon-halogen bonds lead to faster reactions (I > Br > Cl). savemyexams.com

Solvent: Polar protic solvents can increase the rate of SN1 reactions by stabilizing the carbocation intermediate. libretexts.org

Steric Hindrance: Bulky groups near the reaction center can slow down SN2 reactions.

Thermodynamics: Thermodynamic data for the reductive dechlorination of 3-chlorobenzoate show that the reaction is exergonic, providing a driving force for the transformation. nih.gov A critical evaluation of the thermodynamic properties of monohalobenzoic acids provides data on their enthalpies of formation, sublimation, and fusion, which are fundamental to understanding the energy changes during chemical reactions. nist.gov For instance, the stability of different conformers is influenced by the size and position of the halogen substituent. nist.gov

| Compound | Property | Value (kJ·mol⁻¹) | Significance |

|---|---|---|---|

| 3-Chlorobenzoic Acid | ΔfH°(cr) | -416.7 ± 1.0 | Standard enthalpy of formation in the crystalline state. |

| 2-Bromobenzoic Acid | ΔsubH°(298.15 K) | 101.9 ± 0.8 | Enthalpy of sublimation, relating condensed and gas phase energies. |

| 3-Bromobenzoic Acid | ΔfH°(g) | -284.2 ± 1.9 | Standard enthalpy of formation in the gas phase. |

Role of Electronic and Steric Effects in Directing Reactivity and Regioselectivity

Electronic and steric effects are paramount in controlling the reactivity and regioselectivity of this compound.

Electronic Effects: The ester group (-COOCH₃) is electron-withdrawing and deactivating towards electrophilic aromatic substitution. Conversely, it directs nucleophilic attack, particularly in SRN1 mechanisms. The observed reactivity order of para ≥ ortho >> meta for chlorine substitution is a direct result of the ability of the ester group to stabilize the radical anion intermediate when the halogen is in the ortho or para position. researchgate.net The halogen atoms themselves are also electron-withdrawing via induction but can donate electron density through resonance. This electronic push-pull influences the electron density at different positions on the ring, affecting where nucleophiles or electrophiles will react.

Steric Effects: Steric hindrance plays a crucial role, especially in reactions with a concerted transition state like SN2. The presence of the bromine atom in the ortho position to the ester group creates a sterically crowded environment. This bulkiness can hinder the approach of a nucleophile to the ester's carbonyl carbon or to the adjacent C-2 position on the ring. However, recent analyses suggest that the activation barrier in some SN2 reactions is not due to increased steric repulsion in the transition state, but rather a weakening of electrostatic and orbital interactions. nist.gov In general, steric effects often compete with electronic effects to determine the most stable conformation or the lowest energy reaction pathway. libretexts.org

Exploration of Halogen Bonding Interactions in Solution and Solid State

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the C-X bond axis.

In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of this interaction is dependent on the polarizability of the halogen, following the trend I > Br > Cl. nih.gov Therefore, the bromine atom at the 2-position would be expected to form stronger halogen bonds than the chlorine atom at the 3-position.

In the solid state, these interactions can be crucial in directing crystal packing. Halogen bonds are categorized based on their geometry. Type II interactions, where one C-X bond points toward the equatorial region of another halogen, are considered true halogen bonds driven by the σ-hole. chemguide.co.uk In contrast, Type I interactions are governed more by van der Waals forces. chemguide.co.uk Studies of dihalophenols have shown that bromine often participates in Type II Br···Br or Br···O interactions, while chlorine can engage in both Type I and Type II contacts. researchgate.netchemguide.co.uk The interplay between halogen bonds and other non-covalent forces, such as hydrogen bonds or π-stacking, ultimately determines the supramolecular assembly in the crystal lattice.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of methyl 2-bromo-3-chlorobenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would likely show a complex splitting pattern due to the disubstitution on the benzene (B151609) ring. The chemical shifts and coupling constants of the three aromatic protons are influenced by the electronic effects of the bromo, chloro, and methoxycarbonyl groups. The methyl protons of the ester group would appear as a singlet, typically in the range of 3.8-4.0 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: one for the methyl carbon, one for the carbonyl carbon of the ester, and six for the aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the halogens (C2 and C3) showing characteristic shifts influenced by the electronegativity and anisotropic effects of bromine and chlorine. bmrb.io The quaternary carbons (C1, C2, and C3) would be distinguishable from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.8 (multiplet) |

| OCH₃ | ~3.9 (singlet) |

Note: The predicted values are based on data from analogous substituted methyl benzoates and chlorobenzoic acids. rsc.orgbmrb.iorsc.orgasianjournalofphysics.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations of the ester group around 1250-1300 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring and methyl group above 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, generally below 800 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring is a characteristic feature. The C-Br and C-Cl stretching vibrations would also be observable. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. asianjournalofphysics.comnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (aromatic) | 3050 - 3150 | IR, Raman |

| C-H stretch (methyl) | 2950 - 3000 | IR, Raman |

| C=O stretch (ester) | 1720 - 1740 | IR |

| C=C stretch (aromatic) | 1450 - 1600 | IR, Raman |

| C-O stretch (ester) | 1250 - 1300 | IR |

| C-Cl stretch | 600 - 800 | IR, Raman |

| C-Br stretch | 500 - 600 | IR, Raman |

Note: The expected wavenumber ranges are based on general spectroscopic principles and data from related halogenated benzoic acid derivatives. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. uni.lu The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would be readily observable in the mass spectrum, aiding in the confirmation of the presence of these halogens.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry that causes fragmentation of the molecule. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of a benzoyl cation.

Loss of the methyl ester group (-COOCH₃): This would lead to a dihalophenyl cation.

Cleavage of the halogen atoms: Loss of Br or Cl radicals or molecules.

The relative abundance of these fragment ions can help in determining the substitution pattern on the aromatic ring. libretexts.orgmiamioh.edu

X-ray Crystallography for Definitive Solid-State Structure Determination

For a related compound, methyl 4-bromobenzoate, the crystal structure has been determined to be orthorhombic with the space group Pbca. researchgate.net A similar analysis of this compound would reveal how the presence and positions of the two different halogen substituents influence the molecular packing and intermolecular interactions, such as halogen bonding and π-stacking, within the crystal.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths & Angles | Precise measurements of all bond lengths and angles within the molecule would be obtained. |

| Intermolecular Interactions | The nature and geometry of interactions between molecules in the crystal would be elucidated. |

Note: The information in this table is hypothetical as no experimental data for the target compound is available. It is based on the type of information obtained from an X-ray crystallography study. nih.govresearchgate.netcrystallography.net

Chromatographic Techniques for Purity Assessment and Separation of Isomers and Impurities

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers and potential impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of non-volatile organic compounds like this compound. A typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid to ensure good peak shape. internationaljournalssrg.org

Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any starting materials, by-products, or isomeric impurities. Validation of the method according to ICH guidelines would establish its linearity, accuracy, precision, and limits of detection and quantification. internationaljournalssrg.org

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at a suitable wavelength (e.g., 227 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

Note: These conditions are based on a method developed for a related bromobenzoate derivative and would require optimization for this compound. internationaljournalssrg.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is sufficiently volatile to be analyzed directly by GC-MS. This technique is particularly useful for identifying and quantifying trace-level impurities. amazonaws.com

A typical GC-MS method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector provides both quantitative data and mass spectra of the separated components, allowing for their positive identification by comparison with spectral libraries or through interpretation of their fragmentation patterns. nih.govresearchgate.netresearchgate.net GC-MS is also invaluable for separating and identifying isomeric impurities which may have very similar retention times but distinct mass spectra. amazonaws.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to characterize the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, crystallization, and glass transitions.

While specific experimental TGA and DSC data for this compound is not extensively available in published literature, the expected thermal behavior can be predicted based on its molecular structure—a halogenated aromatic ester.

Thermogravimetric Analysis (TGA)

In a typical TGA experiment, a sample of this compound would be heated in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve would plot the percentage of weight loss against temperature. The decomposition of this compound would likely occur in distinct stages. The initial weight loss might be attributed to the cleavage of the methyl ester group, followed by the subsequent degradation of the bromochloro-substituted benzene ring at higher temperatures. The presence of two different halogens, bromine and chlorine, might lead to a complex decomposition profile.

Illustrative TGA Data for a Halogenated Benzoate (B1203000) Compound Table 1: Example TGA Decomposition Stages

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment |

|---|---|---|---|

| 1 | 150 - 250 | ~13 | -OCH3 |

| 2 | 250 - 400 | ~24 | -COOCH3 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from a TGA experiment and does not represent actual experimental data for this compound.

Differential Scanning Calorimetry (DSC)

A DSC analysis of this compound would provide insights into its phase transitions. As the sample is heated, an endothermic peak would be observed at its melting point. The temperature and enthalpy of this peak are characteristic of the substance. If the compound can exist in different crystalline forms (polymorphism), multiple melting peaks or other thermal events like solid-solid transitions might be observed. The DSC thermogram would also indicate the purity of the sample, as impurities tend to broaden the melting peak and lower the melting point.

Illustrative DSC Data for a Crystalline Organic Compound Table 2: Example DSC Thermal Events

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|

Note: This table is a hypothetical representation to illustrate the type of data obtained from a DSC experiment and does not represent actual experimental data for this compound.

Rigorous Analytical Method Validation Strategies in Chemical Research

Analytical method validation is a critical process in chemical research and industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. ich.orgresearchgate.net The International Council for Harmonisation (ICH) has established widely accepted guidelines for the validation of analytical procedures. ich.orgeuropa.eu These guidelines outline the performance characteristics that need to be evaluated to ensure the reliability and accuracy of analytical data. europa.eueuropa.eu

The main validation characteristics as per ICH guidelines include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

Accuracy: The closeness of test results obtained by the method to the true value. solubilityofthings.com Accuracy is typically determined by applying the method to samples with known concentrations of the analyte (e.g., certified reference materials) or by recovery studies on spiked samples. solubilityofthings.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. It is considered at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. slideshare.net

Summary of Key Analytical Validation Parameters Table 3: ICH Guideline Q2(R1) Validation Characteristics

| Characteristic | Description |

|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. ich.org |

| Linearity | Proportionality of the measured value to the concentration. wjarr.com |

| Range | The concentration interval where the method is precise, accurate, and linear. wjarr.com |

| Accuracy | Closeness of the results to the true value. solubilityofthings.com |

| Precision | Agreement among a series of measurements. slideshare.net |

| Detection Limit (LOD) | Lowest amount of analyte that can be detected. wjarr.com |

| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified. wjarr.com |

| Robustness | Resistance to small, deliberate changes in method parameters. slideshare.net |

The validation process involves designing experiments to evaluate each of these parameters and setting acceptance criteria for the results. europa.eu A comprehensive validation report is then prepared to document the findings, demonstrating the suitability of the analytical method for its intended application. europa.eu

Computational Chemistry and Theoretical Modeling of Methyl 2 Bromo 3 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-bromo-3-chlorobenzoate, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding the molecule's stability and reactivity.

The molecular electrostatic potential (MEP) is another important parameter derived from DFT calculations, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the chlorine and bromine atoms, indicating their potential to interact with electrophiles. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6BrClO2 | uni.lu |

| Monoisotopic Mass | 247.92397 Da | uni.lu |

| XlogP (predicted) | 3.1 | uni.lu |

This table contains predicted data and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

The conformational landscape of this compound is determined by the rotation around the C-C and C-O single bonds. The orientation of the ester group relative to the benzene (B151609) ring is a key conformational feature. Studies on the conformational analysis of esters have shown that the s-trans conformation is generally more stable than the s-cis conformation due to steric and electronic effects. imperial.ac.uk MD simulations could be employed to explore the potential energy surface of this compound and identify the most stable conformers and the energy barriers between them.

Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonds, govern how this compound interacts with its environment. The bromine and chlorine substituents can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govnih.gov MD simulations, using specialized force fields that can accurately model halogen bonds, could be used to study the formation and dynamics of these interactions. nih.govnih.gov

In the context of a biological environment, MD simulations could be used to study the behavior of this compound within a protein binding pocket or near a cell membrane. Such simulations can reveal how the molecule adapts its conformation to fit into a binding site and which intermolecular interactions are most important for binding. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govmdpi.com Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds. bio-hpc.eu

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related benzoic acid derivatives with known biological activities. nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the biological activity. nih.gov For example, a QSAR study on the toxicity of benzoic acids to various organisms found that descriptors like the octanol-water partition coefficient (logP) and the energy of the LUMO (ELUMO) were important for predicting toxicity. nih.gov The study also highlighted that the toxicity of bromo- and chloro-substituted benzoic acids was generally higher than that of their fluoro- or amino-substituted counterparts. nih.gov

A hypothetical QSAR model for a particular biological activity of this compound would likely include descriptors that capture the electronic effects of the bromine and chlorine atoms and the steric bulk of the substituents on the benzene ring. The predictive power of the QSAR model would need to be rigorously validated using internal and external validation techniques. mdpi.com

Molecular Docking Studies for Ligand-Target Binding Affinity and Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. nih.gov

The process of molecular docking involves two main steps: sampling of the conformational space of the ligand and the binding site, and scoring the generated poses to estimate the binding affinity. plos.org While no specific molecular docking studies for this compound are reported, studies on other substituted benzoic acid derivatives illustrate the methodology. For example, a study on benzoic acid derivatives as potential inhibitors of SARS-CoV-2 main protease used molecular docking to predict their binding modes and affinities. nih.gov

In a hypothetical docking study of this compound, the molecule would be docked into the active site of a target protein. The docking algorithm would explore different orientations and conformations of the ligand within the binding pocket. The scoring function would then rank the poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the desolvation penalty. The bromine and chlorine atoms of this compound could potentially form halogen bonds with suitable acceptor atoms in the protein's active site, which could contribute significantly to the binding affinity. nih.gov The results would be presented as a binding score and a predicted binding pose, which can guide further optimization of the ligand.

Table 2: Illustrative Molecular Docking Parameters

| Parameter | Description | Example Value |

| Target Protein | The macromolecule to which the ligand binds. | e.g., Cyclooxygenase-2 (COX-2) |

| Docking Software | The program used to perform the docking calculations. | e.g., AutoDock Vina |

| Binding Affinity | An estimation of the strength of the ligand-target interaction. | e.g., -7.5 kcal/mol |

| Key Interactions | The specific non-covalent interactions stabilizing the complex. | e.g., Halogen bonds, hydrophobic interactions |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions can be invaluable in the interpretation and assignment of experimental spectra.

DFT calculations are commonly used to predict vibrational spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov For this compound, predicted IR and Raman spectra would show characteristic peaks for the C=O stretching of the ester, C-O stretching, aromatic C-C stretching, and C-H bending vibrations. The C-Br and C-Cl stretching vibrations would appear at lower frequencies.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are then referenced to a standard compound (e.g., tetramethylsilane) to obtain the predicted spectrum. Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can aid in the structural elucidation of this compound. url.edu

The validation of theoretical predictions with experimental spectroscopic data is a crucial step. A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the structural assignment. nih.gov

Biological and Pharmacological Research Applications of Methyl 2 Bromo 3 Chlorobenzoate and Its Derivatives

Design and Synthesis of Novel Biologically Active Compounds

The unique substitution pattern of methyl 2-bromo-3-chlorobenzoate makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of bromo and chloro substituents on the benzene (B151609) ring allows for diverse chemical modifications, leading to the creation of libraries of derivatives with varied biological activities.

Researchers have utilized this scaffold to design and synthesize compounds with potential applications in various therapeutic areas. For instance, the core structure can be modified to generate derivatives with enhanced biological profiles. The synthesis often involves multi-step reactions where the ester group and the halogen atoms are strategically manipulated to introduce different functional groups, thereby modulating the compound's physicochemical properties and biological targets.

A notable application of this scaffold is in the synthesis of heterocyclic compounds like benzothiazines and benzothiazoles. These classes of compounds are known to exhibit a broad spectrum of biological activities. For example, the synthesis of 2,3-disubstituted-1,4-benzothiazines has been achieved through oxidative cycloaddition reactions, yielding compounds that can be further evaluated for their therapeutic potential. rjeid.com Similarly, various substituted benzothiazole (B30560) derivatives have been synthesized and have shown promise as bioactive agents. researchgate.net The design of such novel molecules often employs a molecular hybridization approach, combining the structural features of this compound with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or enhanced biological effects. researchgate.net

The table below summarizes some examples of biologically active compounds synthesized using scaffolds related to this compound.

| Compound Class | Synthetic Approach | Potential Biological Application |

| Benzothiazine Derivatives | Oxidative cycloaddition of 2-aminothiophenol (B119425) and 1,3-dicarbonyls | Anticancer |

| Benzothiazole Derivatives | Multi-step synthesis involving condensation and cyclization reactions | Antimicrobial, Anticancer |

| Heteroarylated Benzothiazoles | Molecular hybridization | Antibacterial |

In Vitro and In Silico Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous in vitro and in silico studies to evaluate their enzyme inhibitory potential. These studies are crucial for understanding the mechanism of action of these compounds and for identifying potential drug candidates.

One of the key areas of investigation is the inhibition of enzymes involved in various diseases. For example, derivatives have been screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov Inhibition of AChE and BChE is a key strategy in the management of Alzheimer's disease, while α-glucosidase inhibitors are used in the treatment of type 2 diabetes. nih.gov

In silico molecular docking studies are often employed to complement in vitro findings. These computational methods help to predict the binding modes of the synthesized compounds within the active site of the target enzyme, providing insights into the structure-activity relationships. For instance, docking studies have predicted that the inhibition of LD-carboxypeptidase could be a possible mechanism for the antibacterial activity of certain benzothiazole derivatives. researchgate.net Similarly, molecular docking has been used to identify the binding affinity of benzothiazine derivatives against targets like IL8, which is implicated in cancer. rjeid.com

The results of these studies have shown that specific substitutions on the benzothiazole ring can significantly impact the inhibitory activity. For example, methyl phenyl-substituted derivatives have been identified as potent inhibitors of AChE, BChE, and α-glucosidase. nih.gov The table below presents a summary of enzyme inhibition studies for compounds derived from related scaffolds.

| Enzyme Target | Compound Class | Key Findings |

| Acetylcholinesterase (AChE) | 1,2,4-Triazole bearing Azinane Analogues | Methyl phenyl substituted derivatives showed potent inhibition. nih.gov |

| Butyrylcholinesterase (BChE) | 1,2,4-Triazole bearing Azinane Analogues | Methyl phenyl substituted derivatives were found to be potent inhibitors. nih.gov |

| α-Glucosidase | 1,2,4-Triazole bearing Azinane Analogues | Several derivatives showed more potent inhibition than the standard drug, acarbose. nih.gov |

| LD-Carboxypeptidase | Benzothiazole Derivatives | Docking studies suggested this enzyme as a potential target for antibacterial activity. researchgate.net |

| IL-8 | Benzothiazine Derivatives | Molecular docking showed high binding affinity, suggesting a role in anticancer activity. rjeid.com |

Receptor Modulation and Ligand-Binding Investigations

The ability of this compound derivatives to interact with and modulate the activity of various receptors is a significant area of pharmacological research. These investigations are fundamental to understanding how these compounds exert their effects at a molecular level and for the development of targeted therapies.

A prominent example of receptor modulation by a derivative of a related compound is Prucalopride, a high-affinity 5-HT4 receptor agonist. chemicalbook.comsynthinkchemicals.com Prucalopride is used to treat chronic constipation by targeting impaired gut motility. synthinkchemicals.com The synthesis of Prucalopride and its intermediates often involves precursors structurally related to this compound, highlighting the importance of this chemical scaffold in developing receptor-specific drugs. google.compatsnap.com

Ligand-binding assays are employed to determine the affinity and selectivity of these compounds for their target receptors. These studies help to characterize the pharmacological profile of the synthesized molecules and to identify those with the most favorable binding properties. The insights gained from these investigations are crucial for optimizing the lead compounds to improve their efficacy and reduce off-target effects.

The development of drugs that can selectively modulate specific receptor subtypes is a major goal in modern pharmacology, as it can lead to more effective treatments with fewer side effects. The versatility of the this compound scaffold allows for the fine-tuning of the chemical structure to achieve the desired receptor interaction profile.

Exploration of Potential Antimicrobial Properties

The emergence of antibiotic-resistant microbial infections has necessitated the search for novel antimicrobial agents. researchgate.net Derivatives of this compound, particularly those incorporating heterocyclic rings like benzothiazole, have been investigated for their potential antimicrobial properties.

Studies have shown that certain benzothiazole derivatives exhibit a broad spectrum of activity against various microorganisms, including both bacteria and fungi. researchgate.net The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzothiazole ring. For instance, the presence of halogens on the aryl ring has been found to increase the antimicrobial activity of some benzothiazole derivatives. researchgate.net

The evaluation of antimicrobial activity is typically conducted in vitro using standard methods to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant microorganisms. researchgate.net Some synthesized compounds have shown promising activity, with MIC values in the low microgram per milliliter range. For example, certain heteroarylated benzothiazoles have demonstrated moderate antibacterial activity. researchgate.net

The table below summarizes the antimicrobial activity of some benzothiazole derivatives.

| Microbial Strain(s) | Compound Class | Key Findings |

| Various bacteria and fungi | Benzothiazole derivatives | Showed a broad spectrum of activity, with higher activity against fungi. researchgate.net |

| P. aeruginosa | Benzothiazole derivatives | One compound showed potent activity, nearly equipotent with streptomycin. researchgate.net |

| S. aureus, MRSA, E. coli, L. monocytogenes, S. typhimurium | Heteroarylated benzothiazoles | Replacement of a trifluoromethyl group with chlorine improved antibacterial activity. researchgate.net |

Investigations into Anticancer Activity and Pathways

The search for novel and effective anticancer agents is a major focus of drug discovery. Derivatives of this compound have emerged as a promising class of compounds with potential anticancer activity. The introduction of halogens like bromine and chlorine into the benzofuran (B130515) ring, a structure related to the core scaffold, has been shown to significantly enhance anticancer activity. nih.gov

Numerous studies have evaluated the in vitro anticancer activity of these derivatives against various human cancer cell lines, including those from lung, breast, colon, and liver cancers. rjeid.comresearchgate.netresearchgate.net For example, some synthesized 1,4-benzothiazine derivatives have been tested against the A-549 lung cancer cell line, with some compounds showing the ability to suppress cancer cell proliferation and migration. rjeid.com Similarly, certain benzothiazole derivatives have been investigated for their anticancer effects on breast cancer cell lines like MCF-7 and MDA-MB-231. nih.goveurekaselect.com

Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells through various pathways. Some derivatives have been shown to increase the production of reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and cause cell cycle arrest. nih.goveurekaselect.com Furthermore, they can modulate the expression of key proteins and genes involved in cancer progression, such as EGFR, JAK, STAT3, ERK, and AKT. nih.goveurekaselect.com The table below highlights some findings from anticancer studies of related compounds.

| Cancer Cell Line | Compound Class | Key Findings on Anticancer Activity |

| A-549 (Lung Cancer) | 1,4-Benzothiazine derivatives | Downregulation of pro-inflammatory and cancer-related genes. rjeid.com |

| MCF-7, MDA-MB-231 (Breast Cancer) | Benzothiazole derivatives | Inhibition of cell growth, induction of apoptosis, and downregulation of EGFR signaling pathways. nih.goveurekaselect.com |

| HepG2, A549, SW620, HCT116 (Various Cancers) | Halogenated benzofuran derivatives | Demonstrated significant cytotoxicity, with some compounds inducing apoptosis. nih.gov |

| HepG2, MCF-7, A549, HCT116 (Various Cancers) | 3-Methyl-2-benzothiazolinone hydrazone derivatives | Showed notable antitumor activity, particularly against HepG2 and MCF-7 cells. researchgate.net |

Role as Pharmaceutical Intermediates and Impurity Profiling Agents (e.g., for Prucalopride)

This compound and its close analogs are crucial intermediates in the synthesis of various pharmaceuticals. A significant application is in the preparation of Prucalopride, a drug used for treating chronic constipation. chemicalbook.comgoogle.compatsnap.com The synthesis of Prucalopride often involves multiple steps where compounds structurally similar to this compound serve as key building blocks. google.compatsnap.com For instance, a related compound, 2-hydroxy-3-bromo-4-acetamido-5-chloro-methyl benzoate (B1203000), is a key intermediate in the synthesis of Prucalopride succinate, and methods have been developed to produce it with high purity and yield. google.com

In addition to their role as synthetic intermediates, these compounds are also important in the context of pharmaceutical quality control. They can be used as reference standards for the identification and quantification of impurities in the final drug product. For example, Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is a known impurity of Prucalopride. veeprho.comdingminpharma.comsimsonpharma.com The synthesis and characterization of such potential impurities are essential for ensuring the safety and efficacy of the final pharmaceutical product. Regulatory agencies require thorough impurity profiling of all new drugs, and having access to these reference compounds is critical for developing and validating analytical methods for this purpose. synthinkchemicals.com

The table below lists some intermediates and impurities related to the synthesis of Prucalopride.

| Compound Name | Role | CAS Number |

| 2-hydroxy-3-bromo-4-acetamido-5-chloro-methyl benzoate | Intermediate in Prucalopride synthesis. google.com | 232941-14-9 dingminpharma.com |

| Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate | Impurity of Prucalopride. veeprho.com | 748788-39-8 veeprho.comdingminpharma.com |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Important intermediate for Prucalopride synthesis. patsnap.com | 123654-26-2 synthinkchemicals.com |

Mechanistic Insights into Biological Activity and Identification of Molecular Targets

Understanding the mechanism of action and identifying the molecular targets of biologically active compounds are fundamental aspects of drug discovery and development. For derivatives of this compound, research has begun to shed light on their mechanistic pathways, particularly in the context of their anticancer and antimicrobial activities.

In anticancer research, studies have shown that these compounds can exert their effects through multiple mechanisms. For instance, some benzothiazole derivatives have been found to induce apoptosis in breast cancer cells by downregulating the EGFR protein and modulating key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.goveurekaselect.com The induction of apoptosis is a desirable characteristic for an anticancer drug, as it leads to the selective elimination of cancer cells. Furthermore, some halogenated benzofuran derivatives have been shown to induce apoptosis, potentially through a caspase-independent pathway in certain cancer cell lines. nih.gov

In the realm of antimicrobial research, in silico studies have provided insights into potential molecular targets. For example, molecular docking studies have suggested that the antibacterial activity of certain benzothiazole derivatives may be due to the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. researchgate.net

The identification of specific molecular targets allows for a more rational approach to drug design, where compounds can be optimized to interact more potently and selectively with their intended target. This can lead to the development of more effective and safer therapeutic agents. The integration of experimental data with computational modeling is a powerful strategy for elucidating the complex mechanisms underlying the biological activity of these compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen Position and Identity (Bromine, Chlorine) on Reactivity and Biological Activity

The presence, type, and position of halogen substituents on a benzene (B151609) ring are critical determinants of a molecule's reactivity and biological effects. In Methyl 2-bromo-3-chlorobenzoate, the ortho-bromo and meta-chloro arrangement creates a unique electronic and steric environment that influences its interactions.

Halogen identity plays a significant role. Generally, the reactivity of halogens in aromatic systems follows the order I > Br > Cl > F for processes like reductive dehalogenation. Studies on other halogenated benzoates have shown that brominated and iodinated benzoates can effectively initiate the microbial dechlorination of polychlorinated biphenyls (PCBs), whereas chlorinated benzoates are often inactive in this regard. This suggests that the carbon-bromine bond in this compound may be more susceptible to certain chemical or enzymatic transformations than the carbon-chlorine bond. For instance, anaerobic biodegradation of monobrominated benzoic acids has been observed to proceed via reductive dehalogenation. nih.gov